Hydrogen-Bond Acceptor Count Differentiates Methyl 6-(phenoxymethyl)picolinate from Simpler Picolinate Esters
Methyl 6-(phenoxymethyl)picolinate possesses 4 hydrogen-bond acceptor (HBA) sites via its methoxycarbonyl oxygen atoms, pyridine nitrogen, and phenoxymethyl ether oxygen, compared with only 3 HBA sites for methyl 6-methylpicolinate (lacking the ether oxygen) and 2 HBA sites for methyl picolinate [1]. This higher HBA count directly influences aqueous solubility and target-protein interaction potential, providing a differentiated platform for lead optimization campaigns that require tunable polarity [2].
| Evidence Dimension | Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 4 HBA |
| Comparator Or Baseline | Methyl 6-methylpicolinate: 3 HBA; Methyl picolinate: 2 HBA (computed via Cactvs 3.4.8.24) |
| Quantified Difference | +1 HBA vs. methyl 6-methylpicolinate; +2 HBA vs. methyl picolinate |
| Conditions | In silico descriptor computation (PubChem 2025.09.15 release) |
Why This Matters
A higher HBA count enables additional polar intermolecular interactions, potentially improving solubility and target engagement in medicinal chemistry programs.
- [1] PubChem Computed Properties for methyl 6-(phenoxymethyl)picolinate (CID 66524326), methyl 6-methylpicolinate (CID ...) and methyl picolinate (CID 14529): Hydrogen Bond Acceptor Count. 2025. View Source
- [2] Benet LZ, Hosey CM, Ursu O, Oprea TI. BDDCS, the Rule of 5 and drugability. Adv Drug Deliv Rev. 2016;101:89-98. doi:10.1016/j.addr.2016.05.007. View Source
